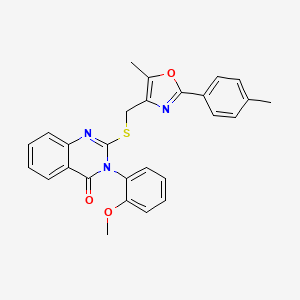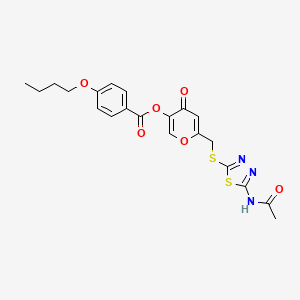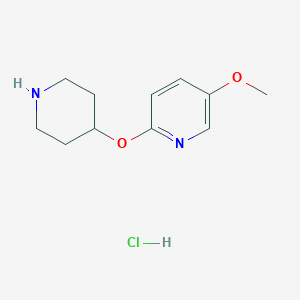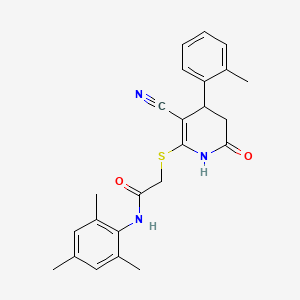
3-(2-methoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinazolinone derivatives have been explored for their potential as corrosion inhibitors, particularly for mild steel in acidic media. Experimental and theoretical studies, including Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations, demonstrate that these compounds can effectively prevent corrosion by forming a protective layer on the metal surface. This application is critical in industries where metal durability is of paramount importance, such as in construction and manufacturing (Errahmany et al., 2020).
Antimicrobial and Analgesic Activities
Quinazolinone rings are known for a variety of biological activities, including antimicrobial, antifungal, and analgesic effects. Specific derivatives have been synthesized and tested in vitro for their analgesic activity, showing significant potential compared to standard drugs. These findings open avenues for new analgesic drug development with potentially lesser side effects (Osarumwense Peter Osarodion, 2023).
Anti-inflammatory Activities
Research has also focused on synthesizing novel quinazolinone derivatives with anti-inflammatory properties. Some compounds exhibit potent anti-inflammatory activity, comparable or superior to reference standards like diclofenac sodium, highlighting their potential in developing new anti-inflammatory medications with minimal ulcerogenic potential (V. Alagarsamy et al., 2011).
Antihistaminic Agents
Quinazolinone derivatives have been identified as a new class of H1-antihistaminic agents. Through innovative synthesis and in vivo testing, certain compounds were found to significantly protect animals from histamine-induced bronchospasm, suggesting their utility in treating allergic reactions without causing sedation, a common side effect of many antihistamines (V. Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Anticancer Activity
Quinazolinone-based compounds have been synthesized and tested for their ability to inhibit tubulin polymerization and disrupt vascular structures in tumors, showing significant anticancer activity across various cancer cell lines. This research points to the potential of quinazolinone derivatives in cancer treatment, particularly through targeting the tubulin and affecting the tumor vasculature (Mohsine Driowya et al., 2016).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-14-19(15-13-17)25-28-22(18(2)33-25)16-34-27-29-21-9-5-4-8-20(21)26(31)30(27)23-10-6-7-11-24(23)32-3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUKXBYVFTQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)



![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)
![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2860463.png)

